Tr-PEG4

Übersicht

Beschreibung

Tr-PEG4 is a chemical compound with the molecular formula C25H28O4 . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its viscous liquid form and colorless to light yellow appearance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tr-PEG4 typically involves the reaction of triphenylmethanol with triethylene glycol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Tr-PEG4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the triphenylmethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides and amines are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can produce a variety of substituted ethers .

Wissenschaftliche Forschungsanwendungen

Scientific Applications of Tr-PEG4

This compound, also known as Tetraethylene glycol trityl ether, is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a trityl protecting group and a polyethylene glycol (PEG) chain, allows for selective chemical modifications and enhanced solubility and stability of conjugated molecules.

Applications in Chemistry

This compound is utilized in organic synthesis as a reagent and as a protecting group for alcohols. The trityl group provides temporary protection for the hydroxyl group, enabling selective reactions. Once the desired modifications are complete, the trityl group can be removed to reveal the hydroxyl group for further reactions.

Applications in Biology

In biology, this compound is employed in the synthesis of biologically active molecules and as a linker in drug conjugates. PEGylation, the process of attaching PEG to other molecules, enhances the solubility, stability, and circulation time of these molecules in biological systems.

Applications in Medicine

This compound serves as a component in the development of pharmaceuticals, particularly in antibody-drug conjugates (ADCs). PEGylated therapeutics, however, may induce anti-PEG antibodies, leading to increased drug clearance and decreased activity. Monitoring for adverse safety outcomes and quantifying antibodies is crucial for optimizing treatment outcomes .

Applications in Industry

This compound finds applications in the production of polymers and as a solvent in various industrial processes. It is also utilized in the formulation of cosmetics and personal care products to enhance their properties.

Site-Specific PEGylation

Genetic code expansion allows for the site-specific incorporation of PEG-containing non-canonical amino acids (ncAAs) into target proteins. Shozen et al. site-specifically incorporated ncAAs containing PEG4, PEG8, and PEG12 chains by suppressing a quadruplet codon using a cell-free translation system .

TLR7 Agonist Conjugates

TLR7 agonists conjugated with Tr-PEG9 (a compound similar to this compound with a nine-unit polyethylene glycol chain) have shown enhanced immunostimulatory activity compared to their unmodified counterparts. Systemic administration of these conjugates led to prolonged increases in pro-inflammatory cytokines, suggesting that Tr-PEG9 can significantly enhance the efficacy of immune responses when used as part of a vaccine adjuvant strategy.

| Parameter | Unmodified TLR7 Agonist | TLR7 Agonist + Tr-PEG9 |

|---|---|---|

| Cytokine Levels | Low | High |

| Immune Response Type | Th1 | Th1/Th2 |

| Potency | Baseline | 100-fold increase |

Pharmacokinetics

Therapeutic proteins conjugated with Tr-PEG9 exhibited significantly extended circulation times in vivo, which is crucial for maintaining therapeutic efficacy over longer periods.

Research Findings

Research has consistently shown that PEGylation can alter the biodistribution and immunogenicity of therapeutic agents:

- Increased Solubility: this compound enhances the solubility of poorly soluble drugs, facilitating their formulation into injectable or oral dosage forms.

- Reduced Immunogenicity: By shielding therapeutic proteins from immune recognition, this compound reduces the likelihood of adverse immune reactions.

- Targeted Delivery: Conjugation with targeting ligands can direct this compound-modified drugs to specific tissues or cells, improving therapeutic outcomes.

Wirkmechanismus

The mechanism of action of Tr-PEG4 involves its interaction with specific molecular targets. In the context of ADCs, the compound acts as a linker, connecting the antibody to the cytotoxic drug. This linkage ensures targeted delivery of the drug to cancer cells, minimizing off-target effects . The triphenylmethoxy group provides stability to the compound, preventing premature release of the drug .

Vergleich Mit ähnlichen Verbindungen

Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: This compound has a similar structure but with a methoxy group instead of the triphenylmethoxy group.

Triethylene glycol monomethyl ether: Another similar compound used in various industrial applications.

Uniqueness: Tr-PEG4 is unique due to its triphenylmethoxy group, which imparts specific chemical properties and stability. This makes it particularly useful in the synthesis of complex molecules and in applications requiring stable linkers .

Biologische Aktivität

Tr-PEG4, a tetraethylene glycol derivative, is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Its unique properties make it a valuable component in drug delivery systems, particularly in targeting specific cells or tissues for therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

This compound functions primarily as a linker in ADCs, enhancing the solubility and stability of the drug while facilitating targeted delivery. The compound's ability to improve pharmacokinetics is attributed to its hydrophilic nature, which reduces immunogenicity and prolongs circulation time in the bloodstream. This property is crucial for optimizing therapeutic outcomes in cancer treatment and other diseases.

Case Studies and Research Findings

- Biodistribution Studies : In a study involving clickable radiocomplexes with trivalent radiometals, this compound was incorporated into radiolabeled peptides targeting the gastrin-releasing peptide receptor (GRPr) overexpressed in prostate cancer cells. The biodistribution studies revealed that the incorporation of this compound significantly influenced the uptake and clearance rates of these compounds in vivo. For instance, kidney uptake values were recorded at 1.6 ± 0.3% I.D./g for [111In]In-DOTA-Tz and 1.9 ± 0.3% I.D./g for [111In]In-DOTA-PEG-Tz at one hour post-injection, demonstrating the impact of PEGylation on organ distribution .

- Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects of PEG-based conjugates on breast cancer cell lines (MCF-7 and MDA-MB 231). The results indicated that while the IC50 values for these conjugates were greater than 100 µM, they exhibited significant anti-migratory activity in vascular endothelial cells (HUVECs), with over 65% inhibition of VEGF-stimulated migration . This suggests potential applications in preventing metastasis.

- Therapeutic Applications : Research has shown that this compound can enhance drug loading efficiency in conjugates. For example, PEG (2000 Da) increased haloperidol loading by approximately three-fold compared to higher molecular weight PEGs . This finding underscores the importance of selecting appropriate PEG linkers to optimize drug delivery systems.

Data Table: Summary of Key Findings

| Study | Compound | Target | Key Findings |

|---|---|---|---|

| Study 1 | [111In]In-DOTA-Tz | Prostate Cancer | Kidney uptake: 1.6 ± 0.3% I.D./g at 1h post-injection |

| Study 2 | PEG-Haloperidol | Breast Cancer Cells | IC50 > 100 µM; >65% inhibition of HUVEC migration |

| Study 3 | Various PEG Conjugates | Drug Delivery Systems | Enhanced loading efficiency with lower MW PEGs |

Eigenschaften

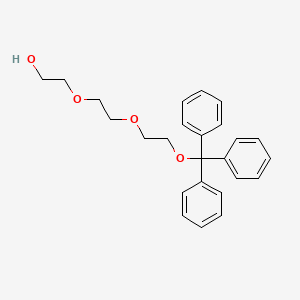

IUPAC Name |

2-[2-(2-trityloxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYIMQGYUMGSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473908 | |

| Record name | Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133699-09-9 | |

| Record name | Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.